molecular formula C9H13NO3S B1247570 O-(mesitylsulfonyl)hydroxylamine CAS No. 36016-40-7

O-(mesitylsulfonyl)hydroxylamine

Cat. No.: B1247570
CAS No.: 36016-40-7
M. Wt: 215.27 g/mol
InChI Key: CHKQALUEEULCPZ-UHFFFAOYSA-N
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Description

O-(Mesitylsulfonyl)hydroxylamine is an organic compound with the chemical formula C9H13NO3S. It is characterized by the presence of a sulfonyl group attached to a hydroxylamine moiety.

Preparation Methods

Synthetic Routes to O-(Mesitylsulfonyl)hydroxylamine

Hydrolysis of O-(Mesitylsulfonyl)acetohydroxamate

The most documented method involves the hydrolysis of O-(mesitylsulfonyl)acetohydroxamate (1 ) using perchloric acid (HClO₄) in p-dioxane .

Procedure :

  • 1 (89 g, 330 mmol) is dissolved in p-dioxane and cooled to 0°C.

  • 70% HClO₄ (30 mL) is added dropwise, forming a pasty mixture.

  • The crude product is precipitated by pouring the mixture into ice water, yielding MSH as a white solid (55–65 g, 77–92%).

  • Purification involves dissolution in diethyl ether and reprecipitation with petroleum ether.

Key Data :

  • Purity : 70–80% after initial precipitation, increasing to >95% after ether reprecipitation .

  • Stability : MSH decomposes explosively at room temperature; storage at <-20°C under inert atmosphere is critical .

Direct Sulfonylation of Hydroxylamine

An alternative route reacts mesitylenesulfonyl chloride with hydroxylamine hydrochloride under basic conditions :

Procedure :

  • Hydroxylamine hydrochloride (NH₂OH·HCl) is neutralized with NaOH to generate free hydroxylamine.

  • Mesitylenesulfonyl chloride (1.2 equiv) is added to the hydroxylamine solution in dichloromethane (DCM) at 0°C.

  • The mixture is stirred for 6–12 h, followed by aqueous workup and extraction.

Challenges :

  • Low yields (30–45%) due to competing hydrolysis of the sulfonyl chloride .

  • Formation of byproducts like mesitylenesulfonic acid necessitates chromatographic purification.

Comparative Analysis of Synthetic Methods

Yield and Scalability

Method Yield Scalability Purity
Hydrolysis of 1 77–92%High (>100 g)95% (post-ether)
Direct sulfonylation30–45%Moderate70–80%

The hydrolysis route outperforms direct sulfonylation in yield and scalability, making it preferred for industrial applications . However, handling concentrated HClO₄ introduces safety risks, requiring specialized equipment.

Experimental Optimization and Modifications

Solvent Systems

  • Ether reprecipitation : Diethyl ether dissolves MSH selectively, while petroleum ether removes residual p-dioxane and HClO₄ .

  • Alternative solvents : THF and chloroform offer comparable solubility but lower safety margins due to higher boiling points .

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.28 (s, 9H, mesityl CH₃), 7.45 (s, 2H, aromatic H) .

  • Melting point : 93–94°C (decomposition) .

  • Elemental analysis : C 50.22%, H 6.09%, N 6.51%, S 14.88% (calc. for C₉H₁₃NO₃S) .

Iodometric Titration

Residual peroxides and active oxygen content are quantified via iodometric titration, ensuring <1% impurities .

Industrial Applications and Case Studies

Hydrogenation of α,β-Unsaturated Carbonyls

MSH enables selective hydrogenation of electron-deficient olefins (e.g., cinnamates) with 60–93% yield using Yb(OTf)₃ catalysis .

Example :

  • Substrate: Ethyl cinnamate

  • Conditions: MSH (2 equiv), Yb(OTf)₃ (0.1 mol%), DCM, 24 h

  • Yield: 91%

Electrophilic Amination

MSH reacts with aliphatic amines (e.g., N-methylpyrrolidine) to form N-aminoammonium salts in >90% yield, critical for heterocycle synthesis .

Chemical Reactions Analysis

Types of Reactions: O-(Mesitylsulfonyl)hydroxylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions with this compound include various acids, bases, and other nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from reactions involving this compound include oximes, hydroxylamines, and amides. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Hydrogenation of Unsaturated Carbonyl Compounds

One of the prominent applications of O-(mesitylsulfonyl)hydroxylamine is in the selective hydrogenation of α,β-unsaturated carbonyl derivatives. In a study conducted by Gondi Sudershan Reddy et al., MSH was employed in the presence of ytterbium triflate as a catalyst to achieve high yields (60-93%) in the reduction of these compounds without affecting other functional groups . This method provides a safer alternative to traditional hydrogenation techniques that require explosive hydrogen gas.

Aziridination Reactions

MSH has also been utilized for the aziridination of alkenes, which involves the formation of aziridine rings from simple olefins. Reports indicate that MSH can effectively convert unactivated alkenes into aziridines under mild conditions, showcasing its broad functional group tolerance . This application is particularly valuable for synthesizing nitrogen-containing heterocycles.

One-Pot Reactions

The reagent has been successfully integrated into one-pot reactions for synthesizing primary amines and other nitrogenous compounds. For instance, it has been used in anti-Markovnikov hydroamination processes, allowing for efficient amination of unactivated alkenes . Such methodologies streamline synthetic routes and reduce the number of purification steps required.

Selective Hydrogenation Case Study

In a detailed exploration by Reddy et al., MSH was tested on various α,β-unsaturated carbonyl compounds, demonstrating its effectiveness in achieving selective hydrogenation without impacting adjacent functional groups. The study highlighted operational simplicity and high product yields as key advantages .

Aziridination Mechanism Study

A collaborative study revealed the mechanistic pathways involved in the aziridination reactions using MSH. It was found that the reagent's electrophilic nature allows for effective ring closure without requiring harsh conditions, making it suitable for sensitive substrates .

Comparative Data Table

Application AreaReaction TypeKey Findings
HydrogenationReduction of unsaturated carbonylsHigh yields (60-93%), mild conditions
AziridinationFormation of aziridinesBroad functional group tolerance
One-Pot ReactionsAnti-Markovnikov hydroaminationEfficient synthesis of primary amines

Mechanism of Action

The mechanism of action of O-(mesitylsulfonyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It introduces an amino group into various substrates through nucleophilic substitution reactions. The sulfonyl group enhances the electrophilicity of the hydroxylamine moiety, facilitating the formation of nitrogen-containing compounds .

Comparison with Similar Compounds

  • O-(Tosyl)hydroxylamine
  • O-(2,4-Dinitrophenyl)hydroxylamine
  • O-(PivONH3OTf)

Comparison: O-(Mesitylsulfonyl)hydroxylamine is unique due to its high reactivity and ability to introduce nitrogen-containing functional groups efficiently. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis .

Biological Activity

O-(Mesitylsulfonyl)hydroxylamine (MSA) is a versatile compound with significant biological activity, primarily recognized for its role as a reagent in organic synthesis. This article explores its biological properties, mechanisms of action, and applications in various chemical transformations.

This compound has the molecular formula C₉H₁₃NO₃S and is characterized by the presence of a mesityl group attached to a sulfonyl-hydroxylamine moiety. Its structure contributes to its reactivity and utility in synthetic chemistry, particularly in the reduction of electron-deficient carbonyl compounds and aziridination reactions .

1. Reactivity in Organic Synthesis

MSA is primarily utilized as a reagent for selective hydrogenation and aziridination reactions. It has been shown to effectively reduce α,β-unsaturated carbonyl derivatives in the presence of catalytic amounts of ytterbium triflate, yielding secondary amides from ketones via Beckmann rearrangement . This reaction showcases MSA's ability to facilitate transformations without affecting other functional groups.

Table 1: Summary of Reaction Yields Using MSA

EntrySubstrateSolventTime (h)Yield (%)
11aCH₂Cl₂2470
21aToluene3657
31aCH₃CN7241
41bCH₂Cl₂2454
51cCH₂Cl₂2456

2. Toxicity and Safety Profile

The safety profile of MSA indicates moderate toxicity. It is classified under acute toxicity categories for dermal and inhalation exposure (Category 4) and shows potential for respiratory tract irritation (Category 3). Eye irritation is also noted, emphasizing the need for caution during handling . Long-term exposure does not appear to produce chronic health effects based on available data.

Table 2: Toxicological Classifications of MSA

EndpointClassification
Acute Toxicity (Dermal)Category 4
Acute Toxicity (Inhalation)Category 4
Specific Target Organ ToxicityCategory 3
Skin Corrosion/IrritationCategory 2
Eye Damage/IrritationCategory 2

The mechanisms by which MSA exerts its biological effects primarily involve its electrophilic nature, allowing it to react with nucleophiles such as alkenes and carbonyl compounds. This reactivity facilitates the formation of aziridines and amines, which are valuable intermediates in synthetic organic chemistry .

Aziridination Reactions

MSA has been effectively employed in aziridination reactions, showcasing its ability to convert olefins into aziridines under mild conditions. This transformation is significant due to the utility of aziridines as building blocks in pharmaceuticals and agrochemicals .

Case Study: Hydrogenation of Carbonyl Derivatives

In a study conducted by Gondi Sudershan Reddy et al., MSA was utilized for the selective hydrogenation of electron-deficient α,β-unsaturated carbonyl derivatives. The study demonstrated that MSA could achieve high yields while maintaining selectivity towards desired products, highlighting its efficiency as a reagent in organic synthesis .

Case Study: Aziridination Efficiency

Another investigation illustrated the use of MSA for the aziridination of simple olefins. The results indicated that MSA could effectively generate aziridines with high regio- and stereoselectivity, underscoring its potential in synthesizing complex nitrogen-containing compounds .

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling O-(mesitylsulfonyl)hydroxylamine (MSH) in laboratory settings?

MSH is highly reactive and poses explosion risks when dried. Key safety measures include:

  • Storage : Maintain in a -20°C freezer under inert atmosphere (e.g., argon) to prevent decomposition. Avoid desiccation, as crystalline forms are unstable .
  • Handling : Use fresh preparations within 48 hours. Avoid grinding or mechanical stress on dried material. Conduct reactions in fume hoods with blast shields .
  • Large-scale synthesis : Follow protocols using controlled crystallization (e.g., slow addition of hexane to dichloromethane solutions) to mitigate exothermic decomposition .

Q. How is MSH synthesized, and what intermediates are critical for its preparation?

MSH is synthesized via a two-step process:

  • Step 1 : React ethyl acetimidate with 2,4,6-trimethylbenzenesulfonyl chloride to form ethyl N-(mesitylsulfonyl)oxyacetimidate .
  • Step 2 : Treat the intermediate with sodium perchlorate in dioxane, followed by rapid crystallization to isolate MSH. The intermediate’s purity is critical to avoid side reactions .
  • Note : MSH is not commercially available due to instability; in-house synthesis is standard .

Q. What are the primary applications of MSH in organic synthesis?

MSH serves as an electrophilic aminating agent for:

  • Beckmann/Neber rearrangements : Introduces NH₂ groups into α,β-unsaturated carbonyl systems under mild conditions (e.g., THF, 0°C) .
  • C–H amination : Enables site-selective functionalization of tertiary C–H bonds via rhodium-catalyzed nitrene insertion .
  • Heterocycle synthesis : Key in constructing pyrazolo[1,5-a]pyridine scaffolds for kinase inhibitors .

Advanced Research Questions

Q. How do computational studies resolve contradictions between experimental and theoretical reaction mechanisms involving MSH?

  • Case study : In hydroxylamine-phenyl acetate reactions, DFT calculations (B3LYP/6-311+G(2df,2p)) revealed dual bifunctional catalysis pathways. Experimental data favored O-acylation (ΔG‡ = 18.6 kcal/mol), while earlier models incorrectly predicted N-acylation dominance. Solvation corrections (PCM/HF) reconciled discrepancies, highlighting solvent effects on transition states .
  • Methodological insight : Combine experimental kinetics with solvation-inclusive computational models to validate mechanisms .

Q. What substituent effects influence the stability and reactivity of sulfonyl hydroxylamine derivatives like MSH?

  • Stability trends : Bulky substituents (e.g., triisopropyl groups) enhance stability but reduce reactivity due to steric hindrance. Electron-withdrawing groups (e.g., nitro) destabilize via inductive effects .
  • Reactivity hierarchy : O-(2,4,6-trimethylbenzenesulfonyl)hydroxylamine (MSH) > O-(4-methylbenzenesulfonyl)hydroxylamine > nitro derivatives. MSH balances stability and reactivity for hydrogenation of electron-deficient alkenes .

Q. How can MSH-mediated amination be optimized for stereoselective synthesis?

  • Catalyst design : Chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) enable enantioselective C–H insertion (up to 98% ee) by controlling nitrene trajectory .
  • Solvent effects : Polar aprotic solvents (e.g., DCE) improve electrophilicity of MSH-derived nitrenes, enhancing reaction rates .
  • Substrate engineering : Electron-deficient alkenes (e.g., α,β-unsaturated esters) yield higher regioselectivity due to favorable LUMO alignment .

Q. What analytical techniques are critical for characterizing MSH and its reaction intermediates?

  • Spectroscopy : IR identifies sulfonyl and hydroxylamine stretches (e.g., 1160 cm⁻¹ for S=O). NMR (¹H/¹³C) tracks imidate intermediates .
  • Mass spectrometry : HRMS confirms molecular ions (e.g., [M+H]⁺ = 216.0695 for MSH) and transient nitrene species .
  • X-ray crystallography : Resolves structural ambiguities in intermediates (e.g., tetrahedral adducts in bifunctional catalysis) .

Q. Methodological Comparison Table

Application Method Key Conditions Yield/Selectivity Reference
C–H AminationRh₂(S-PTTL)₄ catalysisDCE, 40°C, MSH (1.2 eq)92% yield, 95% ee
α,β-UNSAT ReductionMSH in THF, 0°CNo H₂ gas, 2 h reaction85–92% yield
Neber RearrangementMSH with ketoximesEt₃N, CH₂Cl₂, rt78% yield (NH₂ introduction)
Computational Mechanism StudyB3LYP/6-311+G(2df,2p) + PCM solvationΔG‡ calculation for O-acylationMatches experimental kinetics

Properties

IUPAC Name

amino 2,4,6-trimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-6-4-7(2)9(8(3)5-6)14(11,12)13-10/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKQALUEEULCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)ON)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474114
Record name O-(mesitylsulfonyl)hydroxylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36016-40-7
Record name O-(mesitylsulfonyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2,4,6-Trimethylbenzenesulfonyl)hydroxylamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl N-mesitylsulfonyloxyacetimidate (20 g, 65.7 mmol, 1 eq) was dissolved in 1,4-dioxane (6 ml) and the solution was cooled to 0° C. To the mixture was added dropwise Perchloric acid (10 m), and the reaction mixture was then stirred at 0° C. for 45 minutes. The solution was poured into ice water, and the solid precipitated was filtered and washed with water and dried for 15 minutes in vacuum. The sample was stored in plastic container at −20° C. 1HNMR (400 MHz, DMSO-d6): δ 2.32 (s, 3H), 2.64 (s, 6H), 4.98 (br peak, 2H), 6.99 (s, 2H).
Quantity
20 g
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reactant
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6 mL
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0 (± 1) mol
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[Compound]
Name
ice water
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reactant
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Synthesis routes and methods II

Procedure details

Trifluoroacetic acid, 80.0 mL, was stirred and cooled in an ice-water bath, and 25.0 grams (0,079 mole) of 1,1-dimethylethyl N-(2,4,6-trimethylphenylsulfonyloxy)carbamate was added portionwise. Upon completion of the addition, the reaction mixture was stirred for 90 minutes, then poured into ice-water The resultant solid was collected by filtration and dissolved in diethyl ether. The solution was then dried with magnesium sulfate and filtered. The solid product was precipitated from the filtrate by the addition of petroleum ether. The solid was collected by filtration, yielding 14.4 grams of 1-aminooxysulfonyl-2,4,6-trimethylbenzene. The NMR spectrum was consistent with the proposed structure.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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25 g
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reactant
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[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

An adaptation of the method described in WO 96/01826 was used. To a solution of ethyl O-mesitylsulfonylacetohydroxamate 7 (1.7 g, 6.0 mmol) in 1,4-dioxane (10 mL) cooled in an ice bath (freezes at 8-9° C.) was added 70% perchloric acid (7.5 mL) dropwise over 15 minutes, maintaining internal temperature below 15° C. The mixture was then diluted with ice water (100 mL) to precipitate the product O-(mesitylsulfonyl)hydroxylamine 8 which was filtered off, washed thoroughly with water, and immediately dissolved in chloroform (10 mL) while still wet (CAUTION! 8 is explosive when dry!). The organic layer was separated and was passed through a plug of Na2SO4 in a fritted syringe to remove water. The so obtained solution of O-(mesitylsulfonyl)hydroxylamine 8 was added dropwise to a solution of 2-amino-4,6-dimethylpyridine 9 (0.611 g, 5.00 mmol) in chloroform (10 mL) cooled in an ice bath. The mixture was then warmed to room temperature and was stirred for 2 hours to effect conversion to intermediate 10. Into the reaction mixture was then added 1,1′-thiocarbonyldiimidazole 11 (1.16 g, 6.5 mmol) and the resulting mixture was stirred at 40° C. overnight. Volatiles were evaporated and the residue was chromatographed on silica gel (gradient elution with heptane:ethyl acetate 100:0→0:100) to yield imidazole-1-carbothioic acid (2-imino-4,6-dimethyl-2H-pyridin-1-yl)-amide 12 as an off-white solid (0.50 g, 40%) containing a minor amount of residual imidazole. 1H NMR (500 MHz, DMSO-d6): δ7.88 (s, 1H), 7.64 (s, 1H), 7.42 (br s, 2H), 6.93 (s, 1H), 6.69 (s, 1H), 6.67 (s, 1H), 2.28 (s, 3H), 2.27 (s, 3H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To the solid product N-(tert.-butoxycarbonyl)-O-(mesitylsulfonyl)-hydroxylamine (2.1 g, 6.6 mmol) was added trifluoroacetic acid (20 mL) slowly at 0° C. under a nitrogen atmosphere. The reaction mixture was stirred for 30 minutes followed slowly by water (60 mL). The reaction was left at 0° C. for 15 minutes. The solid precipitated was filtered and washed several times with water until the pH of the filtrate was neutral. The white solid (1.4 g, 98%) was dried in the Buchner funnel and used immediately for the next reaction; 1H NMR (400 MHz, DMSO-d6): δ 6.73 (s, 2H), 2.48 (s, 6H), 2.15 (s, 3H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

O-(mesitylsulfonyl)hydroxylamine
O-(mesitylsulfonyl)hydroxylamine
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O-(mesitylsulfonyl)hydroxylamine
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O-(mesitylsulfonyl)hydroxylamine

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